molecular formula C13H15F3 B1390606 (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene CAS No. 1186195-02-7

(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene

Cat. No. B1390606
M. Wt: 228.25 g/mol
InChI Key: ARLVCTCWZLGJGD-UHFFFAOYSA-N
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Description

“(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene” is a chemical compound . It’s important to note that this product is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The empirical formula of a similar compound, “(2,2,2-Trifluoroethyl)benzene”, is C8H7F3 . The InChI key is AVSVJSGDSPDFLH-UHFFFAOYSA-N .

Scientific Research Applications

Photo-Induced Radical Cyclization

(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene has been studied in the context of photo-induced radical cyclization. This process involves the transformation of benzene-tethered 1,7-enynes under ultraviolet irradiation to produce certain quinolin-2(1H)-ones. This method is notable for proceeding without metals or photo-redox catalysts at room temperature, demonstrating the compound's potential in organic synthesis (An, Kuang, & Wu, 2016).

Synthesis of Arylthioynamines

The compound also finds application in the synthesis of arylthioynamines. It reacts with sodium thiolates and trifluoroethyl p-toluenesulfonate, yielding arylthioynamines in good yields. This synthesis approach is significant for its effectiveness with aliphatic sulfides (Nakai, Tanaka, Setoi, & Ishikawa, 1977).

APD334 Precursor Synthesis

Another application is in the synthesis of the APD334 precursor. A scalable process has been developed for producing 4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene, a building block related to (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene. This process involves iron(III) chloride-catalyzed cross-coupling and chloromethylation reactions, highlighting the compound's utility in pharmaceutical synthesis (Sengupta et al., 2015).

Hydrogenation of Benzene

The compound also plays a role in studies investigating the hydrogenation of benzene. For instance, platinum nanoparticles of different shapes affect the hydrogenation selectivity of benzene. This research sheds light on the compound's potential applications in catalysis and industrial chemistry (Bratlie et al., 2007).

Separation of Benzene and Cyclohexane

Finally, it is involved in the separation of benzene and cyclohexane, a challenging task in the petrochemical industry. Nonporous adaptive crystals of hybrid[3]arene, which incorporate (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene, have been developed for this purpose. These crystals exhibit selective separation capabilities, underscoring the compound's significance in industrial separation processes (Zhou et al., 2020).

Safety And Hazards

“(2,2,2-Trifluoroethyl)benzene” has some safety and hazard information available. It has the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

(1-cyclopentyl-2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3/c14-13(15,16)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLVCTCWZLGJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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